molecular formula C24H18N4 B13817213 3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine CAS No. 4733-21-5

3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine

Cat. No.: B13817213
CAS No.: 4733-21-5
M. Wt: 362.4 g/mol
InChI Key: FUUNETATXBTDDS-UHFFFAOYSA-N
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Description

3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine is a complex organic compound with the molecular formula C24H18N4 It features a phenazine core structure with various functional groups, including imine and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with phenazine derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the imine group to an amine group, affecting the compound’s reactivity.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted phenazine compounds.

Scientific Research Applications

3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine and amine groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine
  • 2-Phenazinamine, 5-(4-chlorophenyl)-3,5-dihydro-3-imino-N-phenyl

Uniqueness

3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine stands out due to its specific substitution pattern on the phenazine core, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

4733-21-5

Molecular Formula

C24H18N4

Molecular Weight

362.4 g/mol

IUPAC Name

3-imino-N,5-diphenylphenazin-2-amine

InChI

InChI=1S/C24H18N4/c25-19-15-24-22(16-21(19)26-17-9-3-1-4-10-17)27-20-13-7-8-14-23(20)28(24)18-11-5-2-6-12-18/h1-16,25-26H

InChI Key

FUUNETATXBTDDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=NC4=CC=CC=C4N(C3=CC2=N)C5=CC=CC=C5

Origin of Product

United States

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